molecular formula C11H10ClI B2804417 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-00-7

1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2804417
CAS No.: 2287312-00-7
M. Wt: 304.56
InChI Key: PQDRTSIEVDGIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, making it a valuable component in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained and reactive precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enable the efficient and scalable production of the compound by generating [1.1.1]propellane on demand and subsequently functionalizing it under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(3-Chlorophenyl)-3-fluorobicyclo[1.1.1]pentane
  • 1-(3-Chlorophenyl)-3-methylbicyclo[1.1.1]pentane

Comparison: 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can be easily substituted or modified. This makes it a versatile intermediate for further functionalization. Compared to its bromine or fluorine analogs, the iodine derivative often exhibits different reactivity and stability profiles, making it suitable for specific applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClI/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDRTSIEVDGIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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